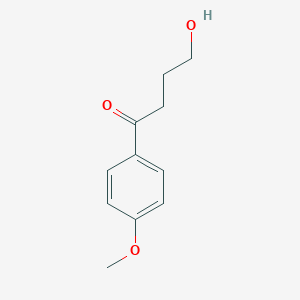

4-Hydroxy-1-(4-methoxyphenyl)butan-1-one

Description

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-hydroxy-1-(4-methoxyphenyl)butan-1-one |

InChI |

InChI=1S/C11H14O3/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7,12H,2-3,8H2,1H3 |

InChI Key |

IHZQBSYOLPWVIG-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)CCCO |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 1 4 Methoxyphenyl Butan 1 One

Established Synthetic Pathways for Related Butanones and Aromatic Ketones

The formation of the butanone backbone and the introduction of the aromatic methoxyphenyl group can be achieved through various established synthetic routes. These methods often serve as the foundation for more complex or stereoselective syntheses.

Photoredox-Catalyzed Functionalizing C-C Cross-Coupling Strategies for Derivatives

Visible light photoredox catalysis has emerged as a powerful tool for the construction of C-C bonds under mild conditions. mdpi.com This strategy can be applied to the synthesis of ketones and their derivatives through the generation of radical intermediates. mdpi.com For instance, the coupling of radical species with suitable precursors can lead to the formation of functionalized ketones.

One relevant approach involves the photoredox-catalyzed radical cyclization of unactivated alkene-substituted β-ketoesters to form polyfunctionalized cyclopentanones. nih.gov While not a direct synthesis of the target compound, this demonstrates the utility of photoredox catalysis in constructing complex ketone-containing rings. A general strategy might involve the generation of an acyl radical or a related synthon that can couple with a suitable four-carbon chain precursor. The mechanism typically involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can initiate a single electron transfer (SET) process to generate the key radical intermediates. nih.govyoutube.com

The application of photoredox catalysis to the synthesis of β-nitro ketones from geminal bromonitroalkanes and silyl (B83357) enol ethers also highlights the potential for functional group introduction. rsc.org This methodology could be adapted to introduce a hydroxyl group or a precursor at the γ-position.

Reductive Synthesis Approaches for Hydroxyketones

Reductive methods are a cornerstone in the synthesis of hydroxyketones. These approaches can start from diketones or other precursors that are then selectively reduced to afford the desired hydroxyketone.

A common strategy is the chemoselective reduction of a dicarbonyl compound. For the synthesis of γ-hydroxy ketones, a precursor such as a γ-keto ester or a 1,4-diketone could be employed. The selective reduction of one carbonyl group over the other is crucial and can be achieved by using appropriate reducing agents and protecting group strategies.

For α-hydroxy ketones, biocatalytic reductions of diketones using enzymes like butanediol (B1596017) dehydrogenase have been shown to be highly effective and enantioselective. nih.govrsc.org For instance, the reduction of various diketones can yield α-hydroxyketones with high selectivity. nih.gov While the target molecule is a γ-hydroxy ketone, similar enzymatic or chemo-catalytic reductive approaches could be envisioned starting from a suitable diketone precursor.

Furthermore, the reductive cross-coupling between aromatic aldehydes and arylnitriles using a copper catalyst and a silylboronate as a reductant presents an innovative approach to α-hydroxy ketones. researchgate.net This highlights the potential for developing novel reductive cross-coupling methods for the synthesis of γ-hydroxy ketones.

Precursor Chemistry and Reaction Mechanisms in Butanone Formation

The synthesis of the butanone core of 4-hydroxy-1-(4-methoxyphenyl)butan-1-one can be approached through several well-established reaction mechanisms. A common method for the formation of the butanone moiety attached to an aromatic ring is the Friedel-Crafts acylation. In this reaction, an acyl halide or anhydride (B1165640), such as butanoyl chloride or butyric anhydride, reacts with anisole (B1667542) in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(4-methoxyphenyl)butan-1-one. Subsequent functionalization at the γ-position would be required to introduce the hydroxyl group.

Alternatively, a Heck coupling reaction between an aryl halide (e.g., 4-bromoanisole) and 2,3-dihydrofuran, catalyzed by a palladium complex, can directly yield aromatic γ-hydroxyketones. lookchem.com This reaction proceeds via an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the dihydrofuran and subsequent β-hydride elimination and tautomerization to give the γ-hydroxyketone.

Another approach involves the reaction of methyl esters with 2,2-dimethyl-4-lithio-1,3-oxathiane 3,3-dioxide, which after treatment with silica (B1680970) gel, affords γ-hydroxy ketones. lookchem.com

Stereoselective Synthesis Considerations for Hydroxyketones

When the hydroxyl group is located on a chiral center, as could be the case for derivatives of this compound, stereoselective synthesis becomes a critical consideration. The development of asymmetric methods to control the stereochemistry of the hydroxyl group is a significant area of research.

Asymmetric transfer hydrogenation of unsymmetrically substituted 1,2-diketones using a chiral Ru(II) catalyst is a highly effective method for the stereoselective synthesis of optically active α-hydroxy ketones. acs.orgnih.gov This reaction can produce α-hydroxy ketones with high enantiomeric excess (ee). nih.gov The stereoselectivity is influenced by the catalyst, the substrate, and the reaction conditions. acs.org

For β-hydroxy ketones, diastereoselective reductions can be achieved using methods like the Narasaka-Prasad reduction. youtube.com This involves the use of a boron chelating agent to direct the hydride reduction of a β-hydroxy ketone to favor the syn-1,3-diol. A related approach, the Evans-Saksena reduction, provides access to the anti-1,3-diol. youtube.com While these methods are for 1,3-diols, the underlying principles of substrate-directed reductions are relevant for controlling stereochemistry in hydroxyketones.

Biocatalytic approaches also offer excellent stereocontrol. The use of dehydrogenases, as mentioned earlier, can provide access to enantiomerically pure hydroxyketones. nih.govrsc.org

Derivatization Strategies and Analogue Preparation of the Core Scaffold

The core structure of this compound possesses two primary functional groups for derivatization: the hydroxyl group and the ketone. These sites allow for the preparation of a wide range of analogues.

The hydroxyl group can undergo esterification or etherification to produce a variety of derivatives. For example, reaction with an acyl chloride or anhydride in the presence of a base would yield the corresponding ester. Etherification could be achieved under Williamson ether synthesis conditions, reacting the alkoxide of the hydroxyl group with an alkyl halide.

The ketone functionality can be transformed into other functional groups. For instance, it can be reduced to a secondary alcohol, which introduces a new stereocenter. Reaction with Grignard or organolithium reagents would lead to tertiary alcohols. The ketone can also be converted to an oxime by reaction with hydroxylamine, or to a hydrazone with hydrazine (B178648) derivatives.

Furthermore, the aromatic ring can be subjected to electrophilic aromatic substitution reactions, although the methoxy (B1213986) group's directing effects would need to be considered.

An example of a related derivatization is the synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, which involves a demethylation step to convert a methoxyphenyl group to a hydroxyphenyl group. cscanada.net This type of transformation could also be applied to the target molecule to create further analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms within a molecule. For 4-Hydroxy-1-(4-methoxyphenyl)butan-1-one, distinct signals would be expected for each of the 11 carbon atoms, including those in the methoxy (B1213986) group, the aromatic ring, the carbonyl group, and the aliphatic chain.

Despite extensive searches of publicly available scientific literature and chemical databases, experimental ¹³C NMR data for this compound could not be located.

Table 1: ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methoxy protons, and the protons of the butanone chain, with specific splitting patterns (multiplicity) and integration values.

Experimental ¹H NMR data for the specific compound this compound were not found in the reviewed literature.

Table 2: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The expected molecular ion peak for this compound (C₁₁H₁₄O₃) would correspond to its molecular weight.

Specific experimental mass spectrometry data for this compound were not available in the searched databases.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint." For this compound, key characteristic absorption bands would include a broad O-H stretch from the hydroxyl group, C-H stretches from the aromatic and aliphatic parts, a strong C=O stretch from the ketone, and C-O stretches from the ether and alcohol moieties.

No experimental IR or Raman spectra for this compound were found in the public scientific databases reviewed for this article.

Table 4: Vibrational Spectroscopy Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch | Data not available | Data not available |

| C-H (Aromatic) | Data not available | Data not available |

| C-H (Aliphatic) | Data not available | Data not available |

| C=O (Ketone) | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The aromatic ring and the carbonyl group in this compound are expected to give rise to characteristic absorption bands in the ultraviolet region.

Specific UV-Vis absorption maxima (λ_max) for this compound are not documented in the scientific literature that was surveyed.

Table 5: UV-Vis Spectroscopic Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

|---|

X-ray Crystallography for Solid-State Conformation Determination of Related Compounds

While X-ray crystallography data for this compound itself is not available, analysis of closely related compounds provides valuable insight into the potential solid-state conformation.

A study on (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one , an unsaturated analogue, revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The molecule exhibits a high degree of conjugation, and intermolecular hydrogen bonds link adjacent molecules to form one-dimensional chains. researchgate.net The bond lengths and angles were within normal ranges, confirming the E-configuration about the C=C double bond. researchgate.net

Similarly, the crystal structure of (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one , which exists in the enol form, was determined. nih.gov This compound also crystallizes in a monoclinic system, but with the space group P2₁/n. nih.gov The molecule is nearly planar, with the 3-hydroxybut-3-en-2-one, benzene (B151609), and methoxyl fragments being almost co-planar. nih.gov The crystal packing is characterized by O—H⋯O hydrogen bonds that generate chains along the direction. nih.gov

Table 6: Crystallographic Data for Related Compound (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.602 (5) |

| b (Å) | 7.780 (4) |

| c (Å) | 13.478 (7) |

| β (°) | 97.466 (8) |

| Volume (ų) | 998.2 (9) |

| Z | 4 |

Table 7: Crystallographic Data for Related Compound (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.8076 (13) |

| b (Å) | 5.3007 (4) |

| c (Å) | 10.1439 (8) |

| β (°) | 103.425 (7) |

| Volume (ų) | 983.65 (13) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For 4-Hydroxy-1-(4-methoxyphenyl)butan-1-one, this process would involve calculating the potential energy of various conformations to identify the global minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more prone to chemical reactions. For this compound, DFT calculations would predict the energies of these orbitals and their spatial distribution, highlighting the regions of the molecule most likely to be involved in nucleophilic or electrophilic attacks.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are hypothetical and serve as an example of what a DFT calculation might yield.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, indicating its ability to act as a hydrogen bond donor.

Prediction of Vibrational and Electronic Spectra

DFT calculations can be used to predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. Theoretical vibrational analysis calculates the frequencies and intensities of the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of the synthesized compound and assign specific spectral bands to particular molecular motions.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. This can help in understanding the photophysical properties of the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3450 |

| C=O | Stretching | 1710 |

| C-O-C (ether) | Asymmetric Stretching | 1250 |

| Aromatic C=C | Stretching | 1600, 1510 |

Note: These are example values and would be determined through specific DFT calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or another biological macromolecule. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, molecular docking simulations could be performed to investigate its potential to bind to various biological targets. The simulation would place the molecule into the active site of a target protein and calculate a "docking score," which estimates the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of a molecule or a molecular complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves.

For this compound, an MD simulation could be used to study its conformational flexibility in different solvent environments. If docked to a protein, an MD simulation of the complex could assess the stability of the binding pose and reveal how the protein's structure adapts to the presence of the ligand. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butanone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts. biointerfaceresearch.comnih.gov For butanone analogues, QSAR studies can provide significant insights into the structural features that govern their biological effects.

A pertinent example of QSAR modeling for a class of compounds structurally related to butanones is the study of chalcone (B49325) analogues. Chalcones, which are 1,3-diaryl-2-propen-1-ones, possess a keto group similar to butanones and have been extensively studied for various biological activities, including as enzyme inhibitors. biointerfaceresearch.comnih.gov

In a typical QSAR study, a dataset of molecules with known biological activities (e.g., inhibitory concentration IC50) is used. dovepress.com The three-dimensional structures of these molecules are generated and optimized to calculate a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's constitution, topology, geometry, and electronic properties. biointerfaceresearch.comamazonaws.com

For instance, in a 2D-QSAR study of chalcone analogues as angiotensin-converting enzyme (ACE) inhibitors, a large number of descriptors were calculated, including constitutional, geometric, topological, and quantum chemical parameters. biointerfaceresearch.com Through statistical methods like genetic algorithm-multiple linear regression (GA-MLR), a subset of descriptors that best correlate with the biological activity is selected to build the QSAR model. biointerfaceresearch.com The predictive power of the resulting model is then rigorously validated. amazonaws.com

The research findings from such studies often highlight the key molecular properties that influence the activity of the butanone or related keto-analogue series. For example, a QSAR study on a series of unsaturated ketone derivatives as monoamine oxidase B (MAO-B) inhibitors revealed the importance of specific physicochemical properties for their inhibitory activity. nih.gov The dataset for such a study typically includes the chemical structures (or their variations), the experimentally determined biological activity (e.g., pIC50), and the values of the descriptors used in the final QSAR equation. nih.gov

Below is an illustrative data table, based on published QSAR studies of ketone-containing analogues, showcasing the type of data used. The specific values are hypothetical but representative of the data found in such research.

| Compound ID | R1-Substituent | R2-Substituent | pIC50 | LogP | Molecular Weight |

| 1 | H | H | 5.20 | 2.5 | 208.26 |

| 2 | 4-OCH3 | H | 5.85 | 2.8 | 238.28 |

| 3 | 4-Cl | H | 5.60 | 3.2 | 242.70 |

| 4 | H | 4-NO2 | 6.10 | 2.6 | 253.25 |

| 5 | 4-OCH3 | 4-NO2 | 6.50 | 2.9 | 283.28 |

| 6 | 4-Cl | 4-NO2 | 6.35 | 3.3 | 287.70 |

The QSAR equation derived from such data might take the form of:

pIC50 = β0 + β1(LogP) + β2(Molecular Weight) + ...

Where β are the coefficients determined from the regression analysis. These models can then be used to predict the activity of new, unsynthesized butanone analogues, guiding the design of more potent compounds. dovepress.com

Investigation of Molecular Interactions and Biochemical Mechanism Research Trajectories

Exploration of Enzyme Modulation Potential by Butanone Derivatives

In the context of inflammation, studies have investigated the effect of related compounds on enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, the phenylpropanoid compound 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) has been found to significantly suppress the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. mdpi.com Given the structural similarities, it is plausible that 4-Hydroxy-1-(4-methoxyphenyl)butan-1-one could be investigated for similar modulatory effects on these key inflammatory enzymes.

Another area of interest is the modulation of enzymes related to cellular metabolism and detoxification. While direct studies on this compound are lacking, the known metabolic pathways of Zingerone, which include glucuronidation and sulfation, suggest the involvement of transferase enzymes in its biotransformation. nih.gov

Studies on Interaction with General Molecular Targets and Cellular Signaling Pathways

The interaction of butanone derivatives with key cellular signaling pathways has been a significant area of research. These pathways are crucial in regulating a host of cellular processes, including inflammation, cell proliferation, and apoptosis.

One of the most extensively studied targets is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical regulator of inflammatory responses. Research has demonstrated that Zingerone can suppress the activation of NF-κB. researchgate.net This suppression prevents the downstream expression of various pro-inflammatory genes. For example, Zingerone treatment has been shown to inhibit NF-κB activation in an experimental model of type 2 diabetes and in rats with colitis. researchgate.netnih.gov

Another critical set of molecular targets are the mitogen-activated protein kinases (MAPKs), which include p38, JNK, and ERK. nih.gov These kinases are involved in transducing extracellular signals into intracellular responses, including the production of inflammatory mediators. nih.gov The phenylpropanoid HHMP has been shown to inhibit the LPS-induced activation of NF-κB and MAPK pathways in RAW 264.7 cells. mdpi.com Specifically, Zingerone has been found to interfere with the MAPK signaling pathway, further contributing to its anti-inflammatory effects. researchgate.net

The table below summarizes the effects of Zingerone on key signaling pathways.

| Signaling Pathway | Effect of Zingerone | Research Model |

|---|---|---|

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | Experimental diabetes, Colitis models researchgate.netnih.gov |

Research into Antioxidant Mechanisms in Chemical and Cellular Models

The antioxidant properties of butanone derivatives like Zingerone are well-documented and are largely attributed to their phenolic structure. nih.gov This structure enables them to act as effective scavengers of reactive oxygen species (ROS) and other free radicals. nih.gov

In various chemical and cellular models, Zingerone has demonstrated a remarkable ability to mitigate oxidative stress. nih.gov The mechanisms underlying this antioxidant activity include:

Free Radical Scavenging: Zingerone can directly neutralize free radicals, thereby preventing them from damaging cellular components like lipids, proteins, and DNA. nih.govresearchgate.net

Inhibition of ROS-Generating Enzymes: As mentioned earlier, Zingerone inhibits xanthine (B1682287) oxidase, an enzyme that produces superoxide (B77818) radicals. nih.gov

Modulation of Antioxidant Enzymes: Studies on rats with adjuvant-induced arthritis showed that Zingerone administration led to a reduction in lipid peroxidation and an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx) in liver and joint tissues. tandfonline.com

In a study involving rats treated with lipopolysaccharide (LPS), Zingerone treatment significantly reduced oxidative stress markers like malondialdehyde (MDA) and the DNA damage marker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). mdpi.com These findings highlight the potential of butanone derivatives to combat oxidative stress through multiple mechanisms.

The table below details the impact of Zingerone on various oxidative stress markers.

| Oxidative Stress Marker | Effect of Zingerone Treatment | Model System |

|---|---|---|

| Malondialdehyde (MDA) | Reduction | LPS-treated rats mdpi.com |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Reduction | LPS-treated rats mdpi.com |

| Superoxide Dismutase (SOD) | Increased activity | Rats with adjuvant-induced arthritis tandfonline.com |

| Catalase | Increased activity | Rats with adjuvant-induced arthritis tandfonline.com |

Examination of Anti-inflammatory Mechanisms through Molecular Pathway Modulation

The anti-inflammatory effects of butanone derivatives are closely linked to their ability to modulate key molecular pathways involved in the inflammatory cascade. As discussed previously, the inhibition of the NF-κB and MAPK pathways is a central mechanism. mdpi.comresearchgate.net

This modulation leads to a significant reduction in the production of pro-inflammatory cytokines. In a study on adjuvant-induced rheumatoid arthritis in rats, Zingerone treatment resulted in a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov Conversely, the level of the anti-inflammatory cytokine interleukin-10 (IL-10) was restored in the Zingerone-treated groups. nih.gov

Similarly, in a sepsis model using LPS-treated rats, Zingerone administration attenuated the "cytokine storm" by reducing plasma levels of TNF-α, IL-1β, IL-1α, IL-2, and IL-6, while increasing IL-10. mdpi.comnih.gov The phenylpropanoid HHMP also demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages and zebrafish larvae. mdpi.com

The table below summarizes the modulatory effects of Zingerone on various inflammatory cytokines.

| Inflammatory Cytokine | Effect of Zingerone Treatment | Research Model |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased levels | Adjuvant-induced arthritis, Sepsis nih.govmdpi.comnih.gov |

| Interleukin-1 beta (IL-1β) | Decreased levels | Adjuvant-induced arthritis, Sepsis nih.govmdpi.comnih.gov |

| Interleukin-6 (IL-6) | Decreased levels | Adjuvant-induced arthritis, Sepsis nih.govmdpi.comnih.gov |

These findings strongly suggest that the anti-inflammatory properties of butanone derivatives are mediated through a multi-pronged approach involving the suppression of pro-inflammatory enzymes and cytokines via the modulation of critical signaling pathways like NF-κB and MAPK. Future research could explore if this compound exhibits a similar mechanistic profile.

Analytical Methodologies in Research and Development

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 4-Hydroxy-1-(4-methoxyphenyl)butan-1-one from reaction mixtures, byproducts, and impurities. These techniques are also pivotal for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and determining the concentration of this compound. Reverse-phase (RP) HPLC methods are commonly employed for this purpose. sielc.comsielc.com For instance, a typical mobile phase for a structurally related compound, 4-(4-Methoxyphenyl)butan-1-ol, consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection, a volatile modifier such as formic acid is substituted for phosphoric acid. sielc.comsielc.com

In chiral synthesis, HPLC is instrumental in determining the enantiomeric excess (ee). For example, the enantiomers of a similar compound, (S)-4-Hydroxy-4-(4-methylphenyl)butan-2-one, were resolved using a Daicel Chiralpak AS-H column, with UV detection at 210 nm. rsc.org Although specific HPLC data for this compound is available from commercial suppliers, detailed research publications outlining specific methods are less common. bldpharm.com

Below is a table summarizing typical HPLC conditions used for analyzing structurally similar compounds, which could be adapted for this compound.

Table 1: Example HPLC Conditions for Related Compounds

| Parameter | Condition | Compound Analyzed | Source |

|---|---|---|---|

| Column | Daicel Chiralpak AS-H (4.6 mm I.D. x 250 mm) | (S)-4-Hydroxy-4-(4-methylphenyl)butan-2-one | rsc.org |

| Mobile Phase | 7.5% i-PrOH in hexanes | (S)-4-Hydroxy-4-(4-methylphenyl)butan-2-one | rsc.org |

| Flow Rate | 1.0 mL/min | (S)-4-Hydroxy-4-(4-methylphenyl)butan-2-one | rsc.org |

| Detection | UV at 210 nm | (S)-4-Hydroxy-4-(4-methylphenyl)butan-2-one | rsc.org |

| Column Type | Newcrom R1 (Reverse-Phase) | 4-(4-Methoxyphenyl)butan-1-ol | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | 4-(4-Methoxyphenyl)butan-1-ol | sielc.com |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is essential for the analysis of volatile components, including starting materials, solvents, or impurities related to this compound. The NIST Mass Spectrometry Data Center holds GC-MS data for the related compound 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one. nih.gov Furthermore, GC data is available for other structural isomers and related molecules like Zingerone and 1-(2-hydroxy-4-methoxyphenyl)ethanone, demonstrating the technique's applicability in this chemical class. nist.govnist.govnist.gov GC analysis is critical for identifying and quantifying any low-molecular-weight byproducts that may be present after synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the analysis of this compound. These methods offer high sensitivity and selectivity, making them ideal for detecting trace amounts of the compound in complex matrices and for providing definitive structural confirmation. bldpharm.com The combination of liquid chromatography's separation power with the mass spectrometer's ability to provide molecular weight and fragmentation information is invaluable. The fragmentation pattern obtained from MS/MS analysis serves as a fingerprint for the molecule, confirming its identity. As mentioned, mobile phases for LC-MS should contain volatile additives like formic acid instead of non-volatile ones like phosphoric acid to ensure compatibility with the mass spectrometer. sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, faster analysis times, and reduced solvent consumption. sielc.comsielc.com UPLC methods are particularly advantageous for complex analyses where high throughput is required. For compounds structurally similar to this compound, UPLC applications are available using columns with 3 µm particles for faster separations. sielc.comsielc.com The availability of UPLC data is noted for the target compound from commercial sources, indicating its use in high-resolution analytical settings. bldpharm.com

Advanced Sample Preparation and Extraction Protocols for Research Applications

Effective sample preparation is a critical prerequisite for accurate analytical results. In the context of synthesizing and analyzing this compound, various extraction and work-up protocols are employed.

A common procedure following a synthesis reaction involves quenching the reaction mixture, for example, with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). rsc.org This is often followed by filtration through a pad of celite to remove solid residues. rsc.org Liquid-liquid extraction is a frequently used technique to isolate the target compound. This involves partitioning the compound between an aqueous layer and an immiscible organic solvent, such as ethyl acetate (B1210297) (EtOAc). rsc.org The organic layer containing the product is then washed sequentially with acidic solutions (e.g., 2 M HCl), basic solutions (e.g., 2 M KOH), water, and brine to remove various impurities. rsc.org

In other published methods for related compounds, a crude product is worked up by dissolving it in aqueous sodium hydroxide (B78521) (NaOH), separating the resulting oily layer, and extracting the remaining aqueous layer with a solvent like benzene (B151609) to maximize recovery. google.com The final isolation of the purified compound can be achieved through techniques like vacuum filtration, where the solid product is collected and washed with appropriate solvents to remove residual reagents. rsc.org

Spectroscopic Detection Methods in Analytical Work

Spectroscopic methods are indispensable for the structural elucidation of this compound and for its detection in chromatographic methods.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is most commonly used as a detection method coupled with HPLC. The aromatic methoxyphenyl group in the compound allows for strong UV absorbance, enabling sensitive quantification. A detection wavelength of 210 nm has been successfully used for a similar chromophore-containing compound. rsc.org

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would be expected for the hydroxyl (-OH), ketone (C=O), and ether (C-O-C) groups, as well as the aromatic ring. Vapor phase IR spectra are available in databases for related compounds like 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one and 4-(4-Methoxyphenyl)-1-butanol. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule. It is the most powerful tool for unambiguous structure confirmation. While specific NMR data for this compound is not detailed in the reviewed literature, spectra for numerous closely related compounds are available, which can be used for comparative structural assignment. rsc.orgnih.govresearchgate.netchemicalbook.com

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. rsc.org

Table 2: Spectroscopic Data for Structurally Related Compounds

| Technique | Compound | Key Data / Observations | Source |

|---|---|---|---|

| ¹H NMR | (S)-4-Hydroxy-4-(4-methylphenyl)butan-2-one | (400 MHz, CDCl₃) δ 7.25 (2H, d, J = 8.0 Hz), 7.16 (2H, d, J = 8.1 Hz), 5.13 (1H, dd, J = 9.0, 3.3 Hz), 3.15 (1H, br s), 2.89 (1H, dd, J = 17.5, 9.1 Hz), 2.80 (1H, dd, J = 17.5, 3.3 Hz), 2.34 (3H, s), 2.19 (3H, s) ppm. | rsc.org |

| ¹³C NMR | N-tert-Butyl-N-methyl-3-methoxybenzamide (precursor) | (75 MHz, CDCl₃) δ 173.1, 159.7, 140.6, 129.5, 119.6, 115.6, 112.5, 56.7, 55.5, 35.5, 27.9 ppm. | rsc.org |

| IR | N-tert-Butyl-N-methyl-3-methoxybenzamide (precursor) | (neat) 2960, 1788, 1719, 1610, 1490, 1378, 1264, 1043, 798 cm⁻¹. | rsc.org |

| MS | N-tert-Butyl-N-methyl-3-methoxybenzamide (precursor) | (FAB+) m/z 222 (M+H)⁺. | rsc.org |

| GC-MS | 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | Data available from NIST Mass Spectrometry Data Center. | nih.gov |

Conclusion and Future Research Directions

Summary of Current Research and Methodological Advances

Research directly focused on 4-Hydroxy-1-(4-methoxyphenyl)butan-1-one is limited. However, its synthesis is intrinsically linked to the reduction of its precursor, 4-(4-methoxyphenyl)-4-oxobutanoic acid, also known as 3-(4-methoxybenzoyl)propionic acid. Methodological advancements in the synthesis of related aromatic ketones provide a foundational understanding.

The primary route to obtaining the carbon skeleton of this molecule is through the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640), which yields 4-(4-methoxyphenyl)-4-oxobutanoic acid. Subsequent reduction of the carboxylic acid group is required to produce this compound. While specific literature detailing this final reduction step for this exact molecule is sparse, general methods for the selective reduction of carboxylic acids in the presence of a ketone are well-established. These can include catalytic hydrogenation or the use of specific reducing agents.

A significant area of related research is the synthesis of other hydroxyketones and butanone derivatives. For instance, the synthesis of Raspberry Ketone, 4-(4-hydroxyphenyl)butan-2-one, has been achieved through the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one using solid acid catalysts like acid-activated Montmorillonite clay. google.com This approach highlights the use of environmentally benign catalysts in the production of aromatic hydroxyketones.

Furthermore, advances in photoredox catalysis have enabled the synthesis of aromatic ketones from readily available aromatic carboxylic acids and alkenes, offering a modern and efficient alternative to traditional methods. nih.govnih.gov These deoxygenative strategies broaden the scope for creating diverse ketone structures. nih.govnih.gov

The table below summarizes key synthetic precursors and related compounds, providing context for the synthesis of this compound.

| Compound Name | Role/Relation | Synthesis Method Highlight |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | Direct precursor | Friedel-Crafts reaction of anisole and succinic anhydride. wikipedia.orgchemsrc.com |

| Anisole | Starting material | Reactant in Friedel-Crafts acylation. chemsrc.com |

| Succinic anhydride | Starting material | Reactant in Friedel-Crafts acylation. chemsrc.com |

| 4-(4-hydroxyphenyl)butan-2-one | Related aromatic hydroxyketone | Friedel-Crafts alkylation using solid acid catalysts. google.com |

Identification of Knowledge Gaps and Unexplored Avenues in this compound Chemistry

The most significant knowledge gap is the lack of dedicated research on this compound itself. The majority of available information pertains to its precursors or isomers, such as Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone). researchgate.netnih.govmyskinrecipes.com

Specific unexplored avenues include:

Detailed Characterization: Comprehensive spectroscopic and physicochemical data for this compound are not readily available in the public domain. While basic identifiers exist, in-depth analysis is needed.

Biological Activity: The pharmacological and biological properties of this specific isomer are largely unknown. Research into its potential antioxidant, anti-inflammatory, or other bioactivities, similar to what has been done for Zingerone, is a wide-open field. researchgate.netnih.gov

Specific Applications: There are currently no well-documented applications for this compound. Its potential use as a synthon, a building block for more complex molecules, or as a functional material remains to be explored.

Comparative Studies: A direct comparative study of the chemical and biological properties of this compound against its isomers, like the 2-butanone (B6335102) and 3-butanone analogues, would provide valuable structure-activity relationship insights.

Prospective Research Themes in Butanone Synthesis and Application

The broader field of butanone synthesis is rich with potential research themes that could encompass this compound.

Key Prospective Research Themes:

| Research Theme | Description | Potential Relevance to this compound |

| Green Synthesis Routes | Development of environmentally friendly synthetic methods, such as using solid acid catalysts, biocatalysis, or photoredox catalysis. | Application of these methods for a more sustainable synthesis of the title compound and its derivatives. |

| Catalytic Hydrogenation | Optimization of catalysts for the selective hydrogenation of functional groups in butanone derivatives. Clariant's NiSat™ and HyMax™ series are examples of such catalysts for various hydrogenation needs. clariant.com | Developing a selective catalytic hydrogenation process for the precursor 4-(4-methoxyphenyl)-4-oxobutanoic acid to yield the target hydroxyketone. |

| Derivatization and Functionalization | Exploration of the reactivity of the hydroxyl and ketone functionalities to create novel derivatives with unique properties. | Synthesizing esters, ethers, or other derivatives from the hydroxyl group, or creating larger molecules via reactions at the ketone group. |

| Polymer Chemistry | The use of butanone derivatives as monomers or additives in polymer synthesis. Polyetheretherketone (PEEK), a high-performance thermoplastic, contains ketone linkages. mdpi.com | Investigating if this compound or its derivatives can be incorporated into novel polymers. |

Interdisciplinary Research Opportunities in Aromatic Hydroxyketone Studies

The study of aromatic hydroxyketones like this compound presents numerous opportunities for interdisciplinary collaboration.

Chemistry and Biology: Investigating the biological activities of synthetic aromatic hydroxyketones could lead to the discovery of new therapeutic agents. The extensive research on the pharmacological properties of the natural aromatic hydroxyketone, Zingerone, provides a roadmap for such studies. researchgate.netnih.gov

Materials Science and Chemistry: The structural motifs of aromatic hydroxyketones could be exploited in the design of new materials. For example, their incorporation into polymers could lead to materials with novel thermal or mechanical properties. mdpi.com The development of new catalysts for their synthesis also represents a significant overlap between these fields.

Food Chemistry and Chemical Synthesis: Aromatic ketones are known for their flavor and fragrance properties. myskinrecipes.com Synthetic chemists can create novel flavor compounds, and food chemists can evaluate their sensory properties and stability in food systems.

Pharmacology and Synthetic Chemistry: The development of new synthetic routes to aromatic ketones can facilitate the production of existing drugs and the creation of new drug candidates. For instance, visible-light photoredox catalysis has been used in the late-stage modification of pharmaceutical compounds. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for 4-Hydroxy-1-(4-methoxyphenyl)butan-1-one?

- Methodological Answer : A TiCl₃-mediated reductive condensation protocol can be adapted from analogous ketone syntheses. For example, reacting substituted benzophenones with nitroaryl precursors under controlled conditions (e.g., flash chromatography for purification, PE/EtOAC solvent systems) yields structurally similar compounds . Adjust starting materials to incorporate the 4-methoxyphenyl and hydroxyl groups. Ensure inert atmospheric conditions to prevent oxidation of sensitive functional groups .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to resolve polar impurities .

- Spectroscopy : Confirm the carbonyl (C=O) stretch (~1700 cm⁻¹) and hydroxyl (-OH) vibrations (~3200 cm⁻¹) via FTIR. For NMR, expect aromatic proton signals at δ 6.8–7.8 ppm (methoxyphenyl) and δ 2.5–3.5 ppm (butanone backbone) .

- Melting Point : Compare experimental values (e.g., 26°C) with literature data to assess purity .

Q. What physicochemical properties are critical for experimental design with this compound?

- Methodological Answer :

- Solubility : Miscible in polar solvents (water, ethanol) but avoid strong oxidizers due to incompatibility .

- Stability : Store at 2–8°C in airtight containers; degradation under acidic/oxidizing conditions necessitates pH-neutral reaction environments .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unit cell parameters vs. predicted symmetry) be resolved for this compound?

- Methodological Answer :

- Refinement Tools : Use SHELX software (e.g., SHELXL) for high-resolution refinement. Adjust weighting schemes and thermal parameters to reconcile discrepancies between observed and calculated diffraction patterns .

- Validation : Cross-check hydrogen-bonding networks with graph set analysis (e.g., Etter’s formalism) to identify lattice packing anomalies .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Employ slow evaporation in ethanol/water mixtures (1:1) to promote single-crystal growth.

- Temperature Gradients : Gradual cooling from 50°C to room temperature reduces nucleation sites, enhancing crystal quality .

- Data Collection : Use synchrotron radiation for twinned crystals or low-resolution datasets, leveraging SHELXE for phase extension .

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular applications?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) to predict aggregation behavior. For this compound, the hydroxyl group likely forms O-H···O=C interactions with adjacent ketones, influencing crystal packing .

- Computational Modeling : Pair crystallographic data with DFT calculations (e.g., B3LYP/6-311G**) to quantify bond energies and optimize molecular recognition motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.